Lower Lipophilicity vs Brofaromine
The target compound exhibits a computed lipophilicity (XLogP3) of 2.8 [1], which is 0.3 log units lower than the benzofuranyl-piperidine MAO-A inhibitor Brofaromine (CAS 63638-91-5), which has a reported XLogP3 of 3.1 [2]. This difference corresponds to a roughly 2-fold higher octanol-water partition coefficient (Kow) for Brofaromine, suggesting that the target compound has a slightly reduced propensity for non-specific hydrophobic interactions while still falling within the optimal CNS drug space (LogP 2-5).
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Brofaromine (CAS 63638-91-5), a benzofuranyl-piperidine MAO-A inhibitor (XLogP3 = 3.1) |
| Quantified Difference | Brofaromine is 0.3 log units more lipophilic (~2x higher Kow) |
| Conditions | Computed by XLogP3 algorithm (PubChem and basechem.org) |
Why This Matters
The lower lipophilicity of the target compound may translate to reduced off-target binding to hydrophobic protein pockets or cell membranes, potentially improving selectivity profiles while retaining sufficient blood-brain barrier permeability (LogP > 2.5).
- [1] PubChem. PubChem Compound Summary for CID 19913636, 2-(2-Benzofuranyl)-4-tert-butyl-morpholine. View Source
- [2] basechem.org. Brofaromine - XLogP3: 3.1. View Source
